molecular formula C5H3ClN2O2 B13110448 6-Oxo-1,6-dihydropyrimidine-5-carbonyl chloride CAS No. 59793-47-4

6-Oxo-1,6-dihydropyrimidine-5-carbonyl chloride

Cat. No.: B13110448
CAS No.: 59793-47-4
M. Wt: 158.54 g/mol
InChI Key: BCGVVCKTJPNYCP-UHFFFAOYSA-N
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Description

6-Oxo-1,6-dihydropyrimidine-5-carbonyl chloride is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Oxo-1,6-dihydropyrimidine-5-carbonyl chloride can be synthesized through various methods. One common approach involves the metal carbonyl mediated rearrangement of 5-(2-oxoalkyl)-1,2,4-oxadiazoles. This method uses ethyl 3-oxo-2-(1,2,4-oxadiazol-5-yl)propanoates, which are irradiated with a 365 nm LED in the presence of Fe(CO)5 in wet solvents at room temperature for 2 hours, followed by heating at 80°C for 2 hours . This procedure yields ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylates, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,6-dihydropyrimidine-5-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

6-Oxo-1,6-dihydropyrimidine-5-carbonyl chloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxo-1,6-dihydropyrimidine-5-carbonyl chloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism . The compound binds to the active site of the enzyme, preventing the conversion of hypoxanthine to uric acid, thereby reducing uric acid levels in the body.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-1,6-dihydropyrimidine-5-carbonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in scientific research.

Properties

CAS No.

59793-47-4

Molecular Formula

C5H3ClN2O2

Molecular Weight

158.54 g/mol

IUPAC Name

6-oxo-1H-pyrimidine-5-carbonyl chloride

InChI

InChI=1S/C5H3ClN2O2/c6-4(9)3-1-7-2-8-5(3)10/h1-2H,(H,7,8,10)

InChI Key

BCGVVCKTJPNYCP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=N1)C(=O)Cl

Origin of Product

United States

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